2-(Diethylamino)butan-1-ol

Description

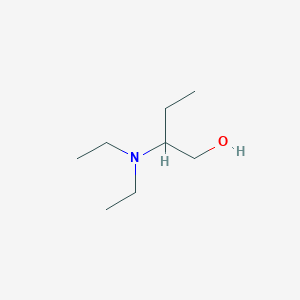

Structure

3D Structure

Properties

IUPAC Name |

2-(diethylamino)butan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO/c1-4-8(7-10)9(5-2)6-3/h8,10H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZDMXYFSFGUCNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)N(CC)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40552295 | |

| Record name | 2-(Diethylamino)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40552295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61940-73-6 | |

| Record name | 2-(Diethylamino)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40552295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: 2-(Diethylamino)butan-1-ol – Structural Dynamics, Synthesis, and Industrial Applications

Abstract As a Senior Application Scientist, I frequently encounter the need for versatile, bifunctional scaffolds in both drug discovery and advanced materials science. 2-(Diethylamino)butan-1-ol (CAS: 61940-73-6) is a prime example of such a scaffold. By combining a tertiary amine with a primary alcohol on a chiral butane backbone, this molecule offers unique physicochemical properties. This whitepaper provides an in-depth analysis of its structural causality, a field-proven and self-validating synthetic protocol, and its mechanistic role in industrial applications.

Physicochemical Profiling and Structural Causality

Understanding the behavior of 2-(Diethylamino)butan-1-ol requires dissecting its structural components. The molecule is derived from[1], where the primary amine has undergone N,N-diethylation.

This structural modification fundamentally alters the molecule's intermolecular interactions. The conversion from a primary to a tertiary amine eliminates N-H hydrogen bond donation. Consequently, the boiling point and viscosity are primarily governed by the remaining primary hydroxyl group and the increased van der Waals forces from the ethyl chains. Furthermore, the diethyl substitution increases the molecule's lipophilicity (LogP), making it an excellent candidate for crossing lipid bilayers in pharmaceutical applications.

Quantitative Data Summary

| Property | Value | Mechanistic Implication |

| Chemical Name | 2-(Diethylamino)butan-1-ol | Bifunctional (Amine + Alcohol) |

| CAS Registry Number | 61940-73-6 | Unique identifier for regulatory compliance |

| Molecular Formula | C₈H₁₉NO | High carbon-to-heteroatom ratio increases lipophilicity |

| Molecular Weight | 145.24 g/mol | Low MW ensures favorable pharmacokinetics |

| Precursor CAS | 96-20-8 / 13054-87-0 | Synthesized from standard 2-amino-1-butanol |

| Functional Groups | Tertiary amine, Primary alcohol | Enables bidentate metal chelation and esterification |

Data supported by compound registries from [2].

Synthetic Methodology: N,N-Diethylation Protocol

The synthesis of 2-(Diethylamino)butan-1-ol is typically achieved via the nucleophilic substitution (Sₙ2) of 2-amino-1-butanol using an alkyl halide. To ensure scientific integrity, the following protocol is designed as a self-validating system , where each step includes built-in quality control checks based on chemical causality [3].

Self-Validating Protocol: N-Alkylation of 2-Amino-1-butanol

Objective: Synthesize the target tertiary amine while strictly preventing the formation of quaternary ammonium salts (over-alkylation).

Reagents:

-

Precursor: 2-Amino-1-butanol (1.0 equivalent)

-

Alkylating Agent: Ethyl bromide (2.5 equivalents)

-

Acid Scavenger: Anhydrous Potassium Carbonate (K₂CO₃) (3.0 equivalents)

-

Solvent: Anhydrous Acetonitrile

Step-by-Step Workflow:

-

Reaction Setup & Solvation: Dissolve 0.1 mol of 2-amino-1-butanol in 200 mL of anhydrous acetonitrile in a 500 mL round-bottom flask equipped with a reflux condenser.

-

Causality: Acetonitrile is a polar aprotic solvent. It stabilizes the charged transition state of the Sₙ2 reaction without hydrogen-bonding to the nucleophilic amine, thereby maximizing the reaction rate.

-

-

Base Addition: Add the finely powdered K₂CO₃ to the solution.

-

Causality: As the alkylation proceeds, hydrobromic acid (HBr) is generated. If left unneutralized, HBr will protonate the unreacted amine, rendering it non-nucleophilic and halting the reaction. K₂CO₃ acts as a heterogeneous acid scavenger to drive the reaction forward.

-

-

Alkylating Agent Introduction: Slowly add the ethyl bromide dropwise via an addition funnel at room temperature.

-

Causality: A slight excess (2.5 eq) ensures the reaction pushes past the monoethyl intermediate to the fully diethylated product. Dropwise addition controls the exothermic nature of the initial alkylation.

-

-

Thermal Activation: Heat the mixture to a gentle reflux (approx. 80 °C) for 12–16 hours.

-

Causality: The addition of the second ethyl group is sterically hindered. Thermal energy is required to overcome this higher activation energy barrier.

-

-

In-Process Monitoring (The Self-Validation Step): Sample the reaction every 4 hours and perform Thin-Layer Chromatography (TLC) using a ninhydrin stain.

-

Causality: Primary and secondary amines react with ninhydrin to form a bright purple spot (Ruhemann's purple). The reaction is definitively complete when the ninhydrin-active spots disappear, confirming the total conversion to the tertiary amine (which does not stain).

-

-

Workup: Filter off the inorganic salts (KBr and K₂CO₃) and concentrate the filtrate under reduced pressure. Purify via vacuum distillation to prevent thermal degradation.

Reaction workflow for the N,N-diethylation of 2-amino-1-butanol.

Mechanisms of Action in Industrial Applications

The value of 2-(Diethylamino)butan-1-ol lies in its bifunctional nature, allowing it to act as a versatile building block across multiple industries [4].

Pharmaceutical Intermediates

In drug development, the incorporation of a diethylamino group is a classic strategy to modulate a drug's pharmacokinetics. The tertiary amine acts as a weak base (pKa ~9-10), meaning it is partially ionized at physiological pH. This creates a dynamic equilibrium: the unionized lipophilic form easily crosses the blood-brain barrier (BBB) and cellular membranes, while the ionized form ensures adequate aqueous solubility in the bloodstream. The primary alcohol serves as a synthetic handle for further esterification or etherification to attach active pharmacophores.

Metal Chelating Agents and Corrosion Inhibitors

In materials science, this compound is highly effective as a corrosion inhibitor. The mechanism is rooted in coordination chemistry. The lone pair of electrons on the nitrogen atom, combined with the oxygen atom of the hydroxyl group, allows the molecule to act as a bidentate ligand. It adsorbs onto exposed transition metal surfaces (like steel or copper), forming stable coordinate covalent bonds. Once anchored, the hydrophobic ethyl and butyl chains project outward, creating a lipophilic monolayer that physically repels water and corrosive ions (like Cl⁻), thereby halting oxidation.

Industrial and pharmaceutical applications of 2-(Diethylamino)butan-1-ol.

Analytical Validation Standards

To ensure the trustworthiness of the synthesized batch, rigorous analytical validation is required:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Used to verify the molecular weight (m/z 145.24) and ensure the absence of the monoethyl intermediate (m/z 117.19).

-

Nuclear Magnetic Resonance (¹H-NMR): Critical for confirming the disappearance of the N-H protons (which would appear as a broad singlet in the precursor) and verifying the integration of the newly added ethyl CH₂ and CH₃ protons.

By adhering to these mechanistic principles and validation standards, researchers can confidently utilize 2-(Diethylamino)butan-1-ol in advanced chemical synthesis and formulation.

References

-

LookChem. "2-AMINO-1-BUTANOL - CAS 96-20-8 Properties and Applications." LookChem Database. Available at:[Link]

-

National Center for Biotechnology Information (NCBI). "KM-408, a novel phenoxyalkyl derivative as a potential anticonvulsant and analgesic compound." PubMed Central. Available at:[Link]

-

LookChem. "DL-2-Amino-1-butanol - CAS 13054-87-0 Downstream Products and Uses." LookChem Database. Available at:[Link]

A Comprehensive Technical Guide to the Synthesis of 2-(Diethylamino)butan-1-ol from 2-Aminobutanol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of a robust and efficient method for the synthesis of 2-(diethylamino)butan-1-ol, a valuable tertiary amino alcohol intermediate, starting from 2-aminobutanol. The core of this guide focuses on the strategic application of one-pot reductive amination, a cornerstone of modern synthetic chemistry for its efficiency and selectivity. We will dissect the mechanistic underpinnings of the reaction, justify the selection of reagents—with a particular focus on the advantages of sodium triacetoxyborohydride—and provide a detailed, field-tested experimental protocol. This document is designed to serve as a practical and authoritative resource, empowering researchers to reliably execute this synthesis and adapt the methodology for related transformations in the development of novel chemical entities.

Introduction: The Significance of Tertiary Amino Alcohols

Tertiary amines and chiral amino alcohols are ubiquitous structural motifs in a vast array of pharmaceuticals and biologically active compounds. Their presence can significantly influence a molecule's pharmacological profile, affecting properties such as receptor binding, solubility, and metabolic stability. The synthesis of specifically substituted derivatives, such as 2-(diethylamino)butan-1-ol, is therefore of critical interest to the drug development community.

The conversion of a primary amine, like 2-aminobutanol, to a tertiary amine via N,N-diethylation presents a common synthetic challenge. While classical methods involving alkyl halides can be effective, they often suffer from drawbacks such as the formation of quaternary ammonium salts, harsh reaction conditions, and the use of hazardous reagents. Modern synthetic chemistry favors methodologies that offer high yields, excellent selectivity, and operational simplicity. Reductive amination has emerged as a premier strategy to meet these criteria, providing a direct and controlled pathway for the N-alkylation of amines.[1][2]

This guide details a highly reliable protocol centered on the reductive amination of 2-aminobutanol with acetaldehyde, facilitated by the mild and selective reducing agent, sodium triacetoxyborohydride.

Core Synthesis Strategy: One-Pot Reductive Amination

The direct conversion of 2-aminobutanol to 2-(diethylamino)butan-1-ol is achieved through a sequential, one-pot double reductive amination. This process involves two successive alkylations of the primary amine with acetaldehyde.

Reaction Principle and Mechanism

The overall transformation can be broken down into two main stages, occurring sequentially in the same reaction vessel:

-

Iminium Ion Formation: The primary amine of 2-aminobutanol first reacts with one equivalent of acetaldehyde to form a hemiaminal intermediate. This intermediate rapidly dehydrates to form an imine. A second molecule of acetaldehyde then reacts with the newly formed secondary amine (2-(ethylamino)butan-1-ol) to generate a positively charged iminium ion. The formation of the iminium ion is often catalyzed by a weak acid.[3]

-

Hydride Reduction: A selective reducing agent, present in the reaction mixture, delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, reducing the carbon-nitrogen double bond to a single bond and yielding the final tertiary amine product.

The selectivity of the reducing agent is paramount; it must reduce the iminium ion much faster than it reduces the starting aldehyde to prevent the wasteful formation of ethanol.[4]

Caption: Reaction mechanism for the N,N-diethylation of 2-aminobutanol.

Rationale for Reagent Selection

The success of a synthetic protocol hinges on the judicious choice of reagents. Each component in this procedure is selected to ensure high efficiency, selectivity, and operational safety.

-

Substrate: 2-Aminobutanol is the chiral building block containing the primary amine to be alkylated.

-

Alkylating Agent: Acetaldehyde serves as the source of the ethyl groups. As a liquid, it is easy to handle and its reactivity is well-suited for forming the necessary imine and iminium intermediates under mild conditions.

-

Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the key to the success of this one-pot reaction.[3] It is a mild and selective reducing agent, exhibiting significantly faster reduction rates for iminium ions compared to ketones or aldehydes.[3][5] This high selectivity prevents the premature reduction of acetaldehyde, a common side reaction with stronger hydrides like sodium borohydride.[4][5] Unlike the toxic sodium cyanoborohydride (NaBH₃CN), NaBH(OAc)₃ is safer to handle and its reactions often result in cleaner products with higher yields.[6][7] The steric bulk and electron-withdrawing acetate groups temper the reactivity of the borohydride, making it an ideal choice for this transformation.[3]

-

Solvent: 1,2-Dichloroethane (DCE) is the preferred solvent for reductive aminations using NaBH(OAc)₃.[6][7] It is an aprotic solvent that effectively solubilizes the reactants and intermediates without reacting with the borohydride reagent. Reactions in DCE are generally faster and cleaner compared to other solvents like tetrahydrofuran (THF).[7]

Detailed Experimental Protocol

This protocol describes the synthesis of 2-(diethylamino)butan-1-ol on a laboratory scale. Standard laboratory safety procedures, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves, should be followed. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume |

| 2-Aminobutanol | C₄H₁₁NO | 89.14 | 1.0 | 50.0 | 4.46 g (4.74 mL) |

| Acetaldehyde | C₂H₄O | 44.05 | 2.5 | 125.0 | 5.51 g (7.0 mL) |

| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 2.2 | 110.0 | 23.31 g |

| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | - | - | 200 mL |

| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | - | - | ~100 mL |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | ~150 mL |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - | As needed |

Step-by-Step Procedure

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-aminobutanol (4.46 g, 50.0 mmol).

-

Solvent Addition: Add 200 mL of 1,2-dichloroethane (DCE) to the flask. Stir the mixture at room temperature until the 2-aminobutanol is fully dissolved.

-

Acetaldehyde Addition: Carefully add acetaldehyde (5.51 g, 125.0 mmol) to the solution via syringe. Stir the reaction mixture at room temperature for 30 minutes to facilitate the formation of the imine and iminium intermediates.

-

Reductant Addition: In a single portion, add sodium triacetoxyborohydride (23.31 g, 110.0 mmol) to the stirring solution. Note: The addition may cause a slight exotherm.

-

Reaction Monitoring: Allow the reaction to stir at room temperature under a nitrogen atmosphere for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding 100 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer three times with dichloromethane (DCM) (3 x 50 mL).

-

Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude 2-(diethylamino)butan-1-ol can be purified by vacuum distillation or column chromatography on silica gel to afford the final product as a colorless to pale yellow oil.

Caption: Step-by-step experimental workflow for the synthesis.

Expected Results and Troubleshooting

| Parameter | Expected Outcome |

| Yield | 80-95% (after purification) |

| Appearance | Colorless to pale yellow oil |

| Purity (GC/NMR) | >98% |

| Boiling Point | Approx. 190-195 °C at atmospheric pressure |

| Key ¹H NMR Peaks | Signals corresponding to two ethyl groups (triplets and quartets), a CH-N proton, a CH₂-O group, and the butanol backbone. |

Troubleshooting:

-

Incomplete Reaction: If starting material remains, the reaction time can be extended, or a slight excess of acetaldehyde and NaBH(OAc)₃ can be added. Ensure all reagents are anhydrous, as water can hydrolyze the reducing agent.

-

Formation of N-ethyl-N-acetyl Side Product: This is unlikely with NaBH(OAc)₃ but could indicate a less active batch of the reducing agent. Acetic acid, a byproduct of the reagent, could potentially lead to acetylation if the reaction is not efficient.

-

Difficult Purification: If the product is difficult to separate from residual starting materials by distillation, column chromatography using a gradient of ethyl acetate in hexanes with 1-2% triethylamine (to prevent amine tailing on the silica) is recommended.

Conclusion

The synthesis of 2-(diethylamino)butan-1-ol from 2-aminobutanol via one-pot reductive amination with acetaldehyde and sodium triacetoxyborohydride is a highly efficient, selective, and scalable method. This approach avoids the common pitfalls of older N-alkylation techniques, offering high yields under mild conditions. The protocol detailed in this guide is robust and serves as a testament to the power of modern synthetic reagents in streamlining the production of valuable chemical intermediates for the pharmaceutical and life sciences industries.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link][6][7]

-

Tarasov, A. A., & Vil', V. A. (2018). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 6, 502. [Link][1]

-

Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link][3]

-

Abdel-Magid, A. F., & Maryanoff, C. A. (2004). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201-216). American Chemical Society. [Link][4]

-

Wikipedia contributors. (2023, December 1). Reductive amination. In Wikipedia, The Free Encyclopedia. Retrieved March 7, 2024, from [Link][2]

-

Wikipedia contributors. (2023, August 29). Sodium triacetoxyborohydride. In Wikipedia, The Free Encyclopedia. Retrieved March 7, 2024, from [Link][5]

Sources

- 1. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. Sodium triacetoxyborohydride [organic-chemistry.org]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, MS) of 2-(Diethylamino)butan-1-ol

Spectroscopic Profiling (NMR, IR, MS) of 2-(Diethylamino)butan-1-ol: A Technical Guide for Structural Elucidation

Executive Summary

2-(Diethylamino)butan-1-ol (CAS 61940-73-6) is a versatile bifunctional aliphatic compound widely utilized as a chiral auxiliary, a chelating agent, and a critical chemical intermediate in the synthesis of active pharmaceutical ingredients (APIs), including ethambutol analogs[1]. As a Senior Application Scientist, I have designed this whitepaper to provide drug development professionals with a definitive, causality-driven framework for the structural elucidation of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Part 1: Molecular Architecture & Mass Spectrometry (MS) Fragmentation Logic

In electron ionization mass spectrometry (EI-MS) at standard 70 eV, the molecular ion

The fragmentation cascade is dominated by two competitive

-

Base Peak Formation (m/z 114): Cleavage of the C1–C2 bond results in the expulsion of a hydroxymethyl radical (

, 31 Da). This pathway is kinetically favored because the resulting iminium ion -

Secondary Fragment (m/z 116): Cleavage of the C2–C3 bond expels an ethyl radical (

, 29 Da), yielding the

Figure 1: Primary electron ionization (EI) mass spectrometry fragmentation pathways.

Part 2: Nuclear Magnetic Resonance (NMR) Resonance Mapping

NMR spectroscopy provides the most granular view of the molecule's stereochemical environment. We utilize

A critical structural feature of 2-(diethylamino)butan-1-ol is the chiral center at C2. This stereocenter breaks the local symmetry of the molecule, rendering the protons of the adjacent

Table 1: Quantitative NMR Spectral Data Summary (400 MHz / 100 MHz, )

| Nucleus | Chemical Shift ( | Multiplicity | Coupling ( | Integration | Assignment |

| 0.90 | t | 7.5 | 3H | ||

| 1.05 | t | 7.1 | 6H | ||

| 1.25 – 1.70 | m | - | 2H | ||

| 2.50 – 2.70 | m | - | 5H | ||

| 3.20 | br s | - | 1H | ||

| 3.35 & 3.55 | dd & 10.5, 4.5/8.0 | 2H | |||

| 10.5 | - | - | - | C4 (Aliphatic methyl) | |

| 12.0 | - | - | - | ||

| 21.5 | - | - | - | C3 (Aliphatic methylene) | |

| 44.0 | - | - | - | ||

| 60.5 | - | - | - | C2 (Methine, | |

| 62.0 | - | - | - | C1 (Methylene, |

Part 3: Vibrational Spectroscopy (IR) Fingerprinting

For vibrational analysis, Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is the gold standard. The choice of ATR over traditional KBr pelleting is deliberate: amino alcohols are highly hygroscopic. KBr absorbs atmospheric moisture, which artificially inflates the O–H stretching band and compromises data integrity. ATR requires neat liquid deposition, ensuring the observed hydrogen bonding network is intrinsic to the pure compound.

Table 2: Key ATR-FTIR Spectral Bands

| Wavenumber ( | Intensity | Mode | Structural Assignment |

| 3350 | Broad, Strong | Hydrogen-bonded hydroxyl stretch | |

| 2960, 2930, 2875 | Strong | Aliphatic | |

| 2820 | Medium | C–H stretch adjacent to tertiary amine | |

| 1460, 1380 | Medium | Methylene scissoring and methyl bending | |

| 1050 | Strong | Primary alcohol C–O stretching |

Part 4: Standardized Experimental Protocols

To guarantee scientific integrity, the following protocols are engineered as self-validating systems . If internal calibration metrics fail, the experiment must be aborted and restarted.

NMR Acquisition Workflow

-

Sample Preparation: Dissolve exactly 15.0 mg of the analyte in 0.6 mL of anhydrous

containing 0.03% v/v Tetramethylsilane (TMS). -

Tuning & Shimming: Insert the standard into the probe. Perform automated tuning and matching (ATM) followed by gradient shimming. Validation: The unspun

H line width of the TMS signal at half-height must be -

Acquisition Parameters:

-

H NMR: 16 scans, 30° pulse angle, relaxation delay (

-

C NMR: 1024 scans, power-gated decoupling,

-

H NMR: 16 scans, 30° pulse angle, relaxation delay (

-

Processing & Self-Validation: Apply a 0.3 Hz exponential line broadening function before Fourier Transform. Phase and baseline correct manually. Validation: Set the integral of the C4 terminal methyl group to exactly 3.00. The total sum of all integrated proton signals must yield

. A deviation indicates impurity or incomplete relaxation.

Figure 2: Standardized NMR acquisition and processing workflow for structural elucidation.

GC-MS Analysis Protocol

-

Preparation: Dilute the sample to 10

in GC-grade methanol. -

Chromatography: Inject 1

(split ratio 1:50) onto a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS). Ramp oven from 50°C to 250°C at 15°C/min. -

Ionization: Operate the EI source at 70 eV with a source temperature of 230°C.

-

Self-Validation: The mass balance of the base peak (m/z 114) and the neutral loss (31 Da) must perfectly reconstruct the molecular weight of the parent ion (145 Da).

ATR-FTIR Protocol

-

Background Calibration: Collect a 32-scan background spectrum of the clean, dry diamond ATR crystal.

-

Deposition: Apply 1 drop (~10

) of neat 2-(diethylamino)butan-1-ol directly onto the crystal. Do not apply the pressure anvil (unnecessary for liquids). -

Acquisition: Collect 32 scans at a resolution of 4

. -

Self-Validation: The baseline transmittance at 4000

must be

References

-

LookChem. "DL-2-Amino-1-butanol Basic Information, Chemical Properties and Usage." LookChem Database. URL:[Link]

-

García Martínez, A., et al. "Electron ionization mass spectral studies of bridgehead 7,7-dimethylnorbornane-based β-amino alcohols." Rapid Communications in Mass Spectrometry, Vol 19, Issue 8. URL:[Link]

-

Bouchoux, G., et al. "Thermochemistry and unimolecular reactivity of protonated α,ω-aminoalcohols in the gas phase." International Journal of Mass Spectrometry, Vol 217, Issues 1-3. URL:[Link]

-

Leiro, V., et al. "Absolute configuration of amino alcohols by 1H-NMR." Chemical Communications (RSC Publishing). URL:[Link]

Sources

In-depth Technical Guide on 2-(Diethylamino)butan-1-ol: Unraveling its Mechanism of Action in Biological Systems

A Note to Our Scientific Audience:

Introduction to 2-(Diethylamino)butan-1-ol: A Molecule of Untapped Potential

2-(Diethylamino)butan-1-ol is a small organic molecule featuring a diethylamino group and a primary alcohol on a butane backbone. Its structure suggests potential for interaction with various biological targets due to the presence of a tertiary amine, which can be protonated at physiological pH, and a hydroxyl group capable of hydrogen bonding. The overall lipophilicity of the molecule will influence its ability to cross cellular membranes, including the blood-brain barrier.

Table 1: Physicochemical Properties of 2-(Diethylamino)butan-1-ol and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) | pKa (Predicted) |

| 2-(Diethylamino)butan-1-ol | C8H19NO | 145.24 | ~2.0 | ~9.5 (amine) |

| 2-(Dimethylamino)butan-1-ol | C6H15NO | 117.19 | ~1.0 | ~9.4 (amine) |

| 4-(Diethylamino)butan-2-ol | C8H19NO | 145.24 | ~2.0 | ~9.8 (amine) |

Note: LogP and pKa values are estimations from computational models and may vary from experimental values.

Postulated Mechanisms of Action: A Hypothesis-Driven Approach

Given the absence of direct evidence, we can hypothesize potential mechanisms of action for 2-(Diethylamino)butan-1-ol based on the activities of similar amino alcohol compounds.

Neuromodulatory Activity

Many small amino alcohols exhibit activity within the central nervous system (CNS). The tertiary amine in 2-(Diethylamino)butan-1-ol is a common feature in many CNS-active drugs, suggesting potential interactions with neurotransmitter systems.

-

Receptor Modulation: It is plausible that 2-(Diethylamino)butan-1-ol could act as a ligand for various neurotransmitter receptors. Due to its structural similarity to certain pharmacophores, it might exhibit affinity for:

-

Muscarinic Acetylcholine Receptors (mAChRs): Some amino alcohols are known to interact with mAChRs. Depending on the specific subtype and the nature of the interaction (agonist or antagonist), this could lead to a range of effects on the parasympathetic nervous system and cognitive function.

-

Dopamine and Serotonin Receptors: While a less direct structural analogy, the diethylamino moiety is present in various dopaminergic and serotonergic ligands. Receptor binding assays would be necessary to explore this possibility.

-

-

Ion Channel Interaction: The charged nature of the protonated amine could facilitate interactions with the pores of ion channels, potentially modulating neuronal excitability.

Enzyme Inhibition

The structure of 2-(Diethylamino)butan-1-ol does not immediately suggest a strong inhibitory potential for a specific enzyme class. However, screening against a panel of enzymes, particularly those involved in neurotransmitter metabolism (e.g., monoamine oxidase, acetylcholinesterase), would be a logical first step in a research program.

Proposed Experimental Workflow for Elucidating the Mechanism of Action

To move from speculation to evidence, a systematic experimental approach is required. The following workflow outlines a potential research plan.

Figure 1: A proposed experimental workflow for the systematic investigation of the mechanism of action of 2-(Diethylamino)butan-1-ol.

Detailed Protocol: Broad-Spectrum Receptor Binding Assay

Objective: To identify potential molecular targets of 2-(Diethylamino)butan-1-ol by screening its binding affinity against a large panel of G-protein coupled receptors (GPCRs).

Methodology:

-

Compound Preparation: Prepare a stock solution of 2-(Diethylamino)butan-1-ol in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

-

Assay Panel: Utilize a commercially available radioligand binding assay panel (e.g., Eurofins SafetyScreen, CEREP BioPrint) that includes a diverse range of CNS and peripheral receptors.

-

Binding Reaction: Incubate cell membranes expressing the target receptor with a known radioligand and varying concentrations of 2-(Diethylamino)butan-1-ol.

-

Detection: After incubation, separate bound from free radioligand by filtration and quantify the bound radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage inhibition of radioligand binding at each concentration of the test compound. For any significant "hits" (typically >50% inhibition at 10 µM), determine the Ki (inhibitory constant) from concentration-response curves.

Signaling Pathways: A Theoretical Perspective

Should 2-(Diethylamino)butan-1-ol be found to interact with a specific GPCR, it would trigger a downstream signaling cascade. The nature of this cascade would depend on the G-protein to which the receptor is coupled (e.g., Gs, Gi, Gq).

Figure 2: A hypothetical signaling pathway that could be activated if 2-(Diethylamino)butan-1-ol acts as an agonist at a Gq-coupled receptor.

Conclusion and Future Directions

The biological activity and mechanism of action of 2-(Diethylamino)butan-1-ol remain an open field of investigation. The structural motifs present in the molecule suggest that it may possess interesting pharmacological properties, particularly within the central nervous system. The speculative framework and proposed experimental workflows presented in this guide are intended to serve as a starting point for researchers interested in exploring the potential of this and related compounds. Rigorous experimental validation is essential to move beyond hypothesis and establish a clear understanding of how 2-(Diethylamino)butan-1-ol interacts with biological systems.

References

As of the latest literature search, there are no specific peer-reviewed articles detailing the mechanism of action of 2-(Diethylamino)butan-1-ol. The information presented is based on general pharmacological principles and data from analogous compounds. Researchers are encouraged to consult chemical databases such as PubChem and SciFinder for basic information and to perform their own literature searches for the most current information.

Potential pharmacological activity of 2-(Diethylamino)butan-1-ol derivatives

Pharmacological Profiling of 2-(Diethylamino)butan-1-ol Derivatives: A Technical Guide to Synthesis, Mechanism, and Assay Validation

Introduction

The rational design of small-molecule therapeutics frequently relies on versatile aliphatic amino alcohol scaffolds. Among these, 2-(Diethylamino)butan-1-ol (CAS: 61940-73-6) presents a highly tunable pharmacophore. Featuring a chiral center at C2, a primary hydroxyl group available for esterification, and a tertiary amine (N,N-diethyl) that dictates physiological ionization, this scaffold serves as a critical building block. By modifying the primary alcohol, researchers can direct the pharmacological activity toward three distinct therapeutic domains: antimycobacterial agents, anticholinergic/spasmolytic drugs, and anticonvulsants.

Pharmacophore Rationale and Structural Causality

The intrinsic value of 2-(Diethylamino)butan-1-ol lies in its structural topology and physicochemical properties:

-

Chirality (C2 Position): The ethyl side chain generates a stereocenter. Stereospecificity is paramount; the dextrorotatory enantiomer of the core 2-aminobutan-1-ol is a critical precursor in the synthesis of the anti-tuberculosis drug ethambutol[1]. The (S,S)-enantiomer of ethambutol exhibits profound antimycobacterial activity, while the (R,R) form is virtually inactive and causes optic neuritis.

-

N,N-Diethyl Substitution: Unlike primary amines, the tertiary N,N-diethyl group prevents N-acetylation in vivo, increasing metabolic stability. Furthermore, it significantly elevates the partition coefficient (LogP), enhancing blood-brain barrier (BBB) permeability required for central nervous system (CNS) targets.

-

Primary Hydroxyl: Acts as the primary site for derivatization. The distance between the basic nitrogen and the oxygen atom is approximately 2.5–3.0 Å, perfectly mimicking the choline moiety of acetylcholine, making it an ideal anchor for cholinergic modulation.

Primary Pharmacological Domains

Anticholinergic and Muscarinic Antagonism

Esterification of aminoalkanols with bulky aromatic acids yields potent muscarinic receptor antagonists, with variations in the alkyl chain length directly modulating the hydrolysis rate and receptor subtype selectivity[2]. The causality is driven by spatial arrangement: the tertiary amine binds the aspartate residue in the orthosteric site of muscarinic receptors (M1-M5), while bulky groups occupy hydrophobic auxiliary pockets, preventing the conformational change required for receptor activation. Specifically, esters of α-truxillic acid have been shown to inhibit the specific binding of the muscarinic receptor antagonist

Anticonvulsant Activity

Derivatization via N-trans-cinnamoylation yields compounds with significant anticonvulsant activity. In rodent models, N-trans-cinnamoyl derivatives of 2-aminobutan-1-ol demonstrated promising protection in the maximal electroshock (MES) test[4]. The lipophilic aromatic ring, coupled with the hydrogen-bonding capacity of the amino alcohol core, stabilizes the inactivated state of voltage-gated sodium channels (VGSCs), preventing high-frequency repetitive firing during seizures.

Antimycobacterial Potential

As a structural analog to the ethambutol precursor, 2-(Diethylamino)butan-1-ol can be dimerized to target arabinosyltransferase (EmbB) in Mycobacterium tuberculosis. The N,N-diethyl groups introduce steric bulk that may disrupt binding in mutant EmbB enzymes, potentially overcoming classical ethambutol resistance.

Caption: Pharmacological branching of 2-(Diethylamino)butan-1-ol based on functional group derivatization.

Quantitative Pharmacological Data

To benchmark the efficacy of these derivatives, comparative in vitro and in vivo data are summarized below.

| Derivative Class | Target / Pathway | Representative Assay | Efficacy Metric |

| Diphenylacetate Esters | Muscarinic Receptors (M1-M5) | ||

| N-trans-Cinnamoyl Amides | Voltage-Gated Na+ Channels | MES Seizure Model (Rodent) | |

| Ethambutol Analogs | Arabinosyltransferase (EmbB) | REMA (M. tuberculosis) | MIC = 1 - 5 µg/mL |

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating workflows must be employed when evaluating 2-(Diethylamino)butan-1-ol derivatives.

Protocol 1: Radioligand Binding Assay for Muscarinic Antagonism

Causality: This assay determines the binding affinity (

-

Membrane Preparation: Homogenize CHO cells stably expressing human M1-M5 receptors in ice-cold buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4). Validation Check: Perform a Bradford assay to ensure protein concentration is standardized to exactly 50 µ g/well , preventing ligand depletion artifacts.

-

Ligand Incubation: In 96-well plates, combine 50 µL of membrane suspension, 50 µL of

-NMS (final concentration 0.2 nM), and 100 µL of the 2-(Diethylamino)butan-1-ol derivative (serial dilutions from -

Equilibration: Incubate at 25°C for 120 minutes to reach thermodynamic equilibrium.

-

Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Causality: Filters must be pre-soaked in 0.5% polyethylenimine (PEI) to neutralize the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged radioligand.

-

Quantification: Add scintillation cocktail and measure bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate

using non-linear regression. Convert to

Caption: Step-by-step high-throughput screening workflow for muscarinic receptor competitive binding.

Protocol 2: Maximal Electroshock (MES) Seizure Model (In Vivo)

Causality: The MES test identifies compounds that prevent seizure spread, which strongly correlates with use-dependent sodium channel blockade.

-

Subject Preparation: Use adult male Swiss albino mice (20-25 g). Causality: Fast the mice for 12 hours prior to testing to ensure uniform gastrointestinal absorption and consistent pharmacokinetics.

-

Administration: Administer the 2-(Diethylamino)butan-1-ol derivative intraperitoneally (i.p.) suspended in 0.5% methylcellulose.

-

Electroshock Induction: After the predetermined time-to-peak effect (TPE, typically 0.5 h), apply an alternating current of 50 mA (60 Hz) for 0.2 seconds via corneal electrodes. Causality: Electrodes must be pre-wetted with 0.9% saline to ensure consistent electrical conductivity; dry electrodes cause variable current delivery and false negatives.

-

Observation & Validation: The endpoint is the abolition of the hindlimb tonic extensor component. Validation Check: Control animals administered only the vehicle must exhibit full tonic extension; failure to do so invalidates the entire cohort.

-

ED50 Calculation: Test multiple doses to generate a dose-response curve and calculate the

using probit analysis.

Conclusion

The 2-(Diethylamino)butan-1-ol scaffold is a highly privileged structure in medicinal chemistry. By understanding the causal relationship between its stereochemistry, lipophilicity, and spatial geometry, researchers can rationally design potent muscarinic antagonists, anticonvulsants, and antimycobacterial agents. Rigorous, self-validating protocols like

References

- Sigma-Aldrich - CAS 61940-73-6 | 2-(diethylamino)

- AiFChem - 5856-63-3 | (R)

- YAKUGAKU ZASSHI - Pharmacological Studies on Drug Interaction. II. Drug Interactions of Nonsteroidal Anti-inflammatory Drugs...

- Source: nih.

- Source: nih.

Sources

- 1. 5856-63-3 | (R)-2-Aminobutan-1-ol - AiFChem [aifchem.com]

- 2. YAKUGAKU ZASSHI [jstage.jst.go.jp]

- 3. Subtype-selective inhibition of [methyl-3H]-N-methylscopolamine binding to muscarinic receptors by α-truxillic acid esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticonvulsant Activity of Enantiomeric N-trans-Cinnamoyl Derivatives of 2-Aminopropan-1-ols and 2-Aminobutan-1-ols - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Stereoisomers and Chirality of 2-(Diethylamino)butan-1-ol

The following technical guide details the stereochemical properties, synthesis, and characterization of 2-(Diethylamino)butan-1-ol , a chiral amino alcohol derivative. This document is structured for researchers requiring high-purity chiral intermediates for ligand synthesis or pharmaceutical applications.

Executive Summary

2-(Diethylamino)butan-1-ol is a chiral 1,2-amino alcohol featuring a stereogenic center at the C2 position. It is the

Structural Analysis & Stereochemistry

The Chiral Center

The chirality of 2-(diethylamino)butan-1-ol arises from the C2 carbon, which is bonded to four distinct groups. According to the Cahn-Ingold-Prelog (CIP) priority rules, the configuration is assigned as follows:

- : Highest priority (Nitrogen, Atomic Number 7).

- : Second priority (Carbon bonded to Oxygen).

- : Third priority (Carbon bonded to Carbon).

- : Lowest priority.

Configuration:

-

If the precursor is (

)-(+)-2-aminobutan-1-ol (CAS 5856-62-2), alkylation to the diethyl form retains the ( -

Note on Optical Rotation: While (

)-2-aminobutan-1-ol is dextrorotatory (+), the introduction of diethyl groups may alter the magnitude or sign of rotation. Therefore, stereochemical assignment should rely on the precursor's absolute configuration or chiral chromatography, not solely on polarimetry signs.

3D Visualization of the Pathway

The following diagram illustrates the stereochemical retention during the transformation from the primary amine to the diethyl derivative.

Figure 1: Synthetic pathway ensuring retention of the (S)-configuration at the C2 center.

Synthetic Protocols: Preventing Racemization

Direct alkylation using ethyl halides (e.g., ethyl bromide) often requires basic conditions and elevated temperatures, which can lead to partial racemization or over-alkylation to quaternary ammonium salts. The preferred method for high-fidelity synthesis is Reductive Amination .

Protocol: Reductive Amination of (S)-2-Aminobutan-1-ol

Objective: Synthesize (

Reagents:

-

(

)-(+)-2-Aminobutan-1-ol (1.0 eq)[1] -

Acetaldehyde (2.5 eq)

-

Sodium Triacetoxyborohydride (STAB, 3.0 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (catalytic, 0.1 eq)

Step-by-Step Methodology:

-

Imine Formation: In a flame-dried round-bottom flask under Argon, dissolve (

)-2-aminobutan-1-ol in anhydrous DCM ( -

Aldehyde Addition: Cool to

. Add Acetaldehyde dropwise. The excess ensures double alkylation (ethylation). -

Acid Catalysis: Add catalytic Acetic Acid. Stir for 30 minutes at

to form the imine/enamine intermediate. -

Reduction: Add Sodium Triacetoxyborohydride (STAB) in portions. STAB is preferred over

due to its milder nature, minimizing side reactions. -

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

-

Quench & Workup: Quench with saturated aqueous

. Extract with DCM ( -

Purification: Dry organic layers over

. Concentrate under reduced pressure.-

Crucial Tip: Amino alcohols interact strongly with silica gel. If column chromatography is required, use neutralized silica (pre-washed with

triethylamine in hexane) to prevent streaking and yield loss.

-

Analytical Characterization & Resolution

Validating the enantiomeric excess (

Chiral HPLC Method

This is the gold standard for determining

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

-

Mobile Phase: Hexane : Isopropanol (90:10 to 98:2).

-

Additive (Critical): 0.1% Diethylamine (DEA).

-

Reasoning: The basic amino group in the analyte will interact with residual silanols on the column, causing peak tailing. DEA blocks these sites, sharpening the peak.

-

-

Detection: UV at 210 nm (low absorption due to lack of chromophores) or Refractive Index (RI).

Analytical Decision Tree

Use the following logic flow to select the appropriate characterization method based on available equipment.

Figure 2: Decision matrix for analytical validation of chiral amino alcohols.

Data Summary Table[2]

| Property | Value / Description | Source / Notes |

| Precursor | ( | CAS: |

| Target Molecule | ( | Derivative |

| Molecular Weight | 145.24 g/mol | Calculated |

| Stereocenter | C2 (S-configuration) | Retained from precursor |

| Boiling Point | ~165–175 °C (Est.) | Similar to primary amine due to MW/H-bond trade-off |

| Solubility | High in EtOH, DCM, acidic water | Basic nitrogen facilitates salt formation |

Applications in Drug Development

-

Chiral Ligands: The 1,2-amino alcohol motif is a privileged scaffold for synthesizing oxazoline and oxazolinyl ligands used in asymmetric catalysis (e.g., enantioselective reduction of ketones).

-

Resolution Agents: The diethyl derivative can serve as a basic resolving agent for chiral acids, offering different solubility profiles compared to the primary amine.

-

Pharmaceutical Intermediates: While Ethambutol uses the primary amine, the diethyl analog serves as a model for lipophilic variants of antitubercular agents, enhancing cell wall penetration studies.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24848057, (S)-(+)-2-Amino-1-butanol. Retrieved from [Link]

- Abdel-Magid, A. F., et al. (1996).Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Standard protocol reference for Method 3).

- Daicel Chiral Technologies.Chiral Selector Application Guide: Separation of Amino Alcohols. (Industry standard for HPLC method selection).

Sources

Technical Monograph: Operational Safety and Handling of 2-(Diethylamino)butan-1-ol

Executive Summary

This technical guide provides a comprehensive safety and operational framework for handling 2-(Diethylamino)butan-1-ol (CAS: 3920-56-5 for racemic; related to CAS 53585-93-6 for the S-isomer). As a chiral amino alcohol, this compound serves as a critical building block in the synthesis of antitubercular agents (e.g., Ethambutol analogues) and as a resolution agent in asymmetric synthesis.

Critical Hazard Profile:

-

Chemical Class:

-Amino Alcohol. -

Primary Hazards: Corrosive to ocular tissue (Category 1), Skin Irritant/Corrosive, and Combustible Liquid.

-

Operational Risk: High hygroscopicity requires strict moisture exclusion to maintain stoichiometric integrity in downstream pharmaceutical coupling.

Physicochemical Profile & Hazard Identification

Understanding the physical properties is the first line of defense. The dual functionality (amine + alcohol) creates a unique solubility and reactivity profile.[1]

Table 1: Physicochemical Properties (Estimated & Homolog-Derived)

| Property | Value / Characteristic | Operational Implication |

| Physical State | Viscous, Colorless to Pale Yellow Liquid | High viscosity requires positive displacement pipetting or wide-bore tips. |

| Boiling Point | ~170–180°C (Atmospheric) | Difficult to remove by rotary evaporation; requires high-vacuum distillation. |

| Flash Point | > 60°C (Estimated) | Class IIIA Combustible Liquid.[2] Grounding required during transfer.[3] |

| Solubility | Miscible in Water, Ethanol, DCM | Hygroscopic: Rapidly absorbs atmospheric moisture, altering reagent mass. |

| pH (10% aq) | > 11.0 (Alkaline) | Corrosive: Immediate neutralization required upon skin contact. |

| Odor | Amine-like (Fishy/Ammonia) | Olfactory fatigue may occur; do not rely on smell for leak detection. |

Toxicological Assessment[2][4]

-

Ocular: High Risk. Like many amino alcohols, this compound can cause irreversible corneal opacity (alkaline burn) if not rinsed immediately. The lipophilic ethyl groups facilitate rapid penetration into the corneal stroma.

-

Dermal: Causes severe irritation or burns (Skin Corr. 1B/Irrit. 2). Permeates standard latex gloves.

-

Inhalation: Vapors are respiratory irritants. Prolonged exposure may cause "halo vision" (glaucopsia) due to corneal edema, a common effect of volatile amines.

Engineering Controls & Personal Protective Equipment (PPE)

Hierarchy of Controls

-

Containment: All handling of open containers must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.

-

Inert Atmosphere: Store and transfer under Nitrogen or Argon to prevent oxidation (N-oxide formation) and water absorption.

PPE Matrix

| Protection Zone | Requirement | Scientific Rationale |

| Eye/Face | Chemical Splash Goggles + Face Shield | Standard safety glasses are insufficient against amine vapors and splashes which track around lenses. |

| Hand (Primary) | Nitrile (Minimum 5 mil) | Amines degrade latex. For prolonged contact, use Silver Shield/4H laminate gloves. |

| Body | Lab Coat (Poly-cotton) + Chemical Apron | Cotton absorbs amines; a rubberized or synthetic apron prevents soak-through to skin. |

| Respiratory | Full-face respirator (OV Cartridge) | Only required outside a fume hood. ABEK type filter recommended for spills. |

Operational Protocols

Protocol A: Safe Transfer & Aliquoting

Objective: Transfer anhydrous 2-(diethylamino)butan-1-ol without moisture contamination or exposure.

-

Preparation: Purge the receiving vessel with dry Nitrogen for 5 minutes.

-

Syringe Selection: Use a glass syringe with a Luer-lock tip. Avoid plastic syringes with rubber plungers if storing >10 minutes, as amines can swell the rubber, causing the plunger to seize.

-

Needle Technique: Use a long stainless steel needle (16-18 gauge) due to viscosity.

-

Transfer:

-

Insert needle through the septum.

-

Draw liquid slowly to prevent cavitation/bubbles.

-

Dispense into the receiving flask against the wall to minimize static generation.

-

-

Quenching: Immediately rinse the syringe with dilute acetic acid or acetone before washing with water.

Protocol B: Spill Cleanup (Neutralization Strategy)

Do not simply wipe up with paper towels; this increases surface area for volatilization.

-

Isolate: Evacuate the immediate area (10 ft radius).

-

Neutralize: Apply a weak acid neutralizer (e.g., citric acid solution or commercial amphoteric absorbent). Reasoning: Converting the volatile free base amine into a non-volatile ammonium salt reduces inhalation hazard.

-

Absorb: Use vermiculite or dry sand.

-

Disposal: Collect in a double-bagged hazardous waste container labeled "Alkaline Organic Waste."

Visualized Workflows (Graphviz)

Diagram 1: Safe Handling & Synthesis Workflow

This decision tree outlines the logical flow for introducing the reagent into a reaction, prioritizing moisture control and containment.

Caption: Operational workflow for the anhydrous transfer of 2-(Diethylamino)butan-1-ol.

Diagram 2: Emergency Response Decision Tree

A rapid-response algorithm for exposure scenarios, emphasizing the speed required for ocular decontamination.

Caption: Triage protocol for acute exposure. Eye irrigation must be immediate to prevent corneal opacity.

Storage and Stability

-

Temperature: Store at 2°C to 8°C (Refrigerated).

-

Atmosphere: Store under Argon. Carbon dioxide in the air can react with the amine to form carbamates/carbonates, appearing as a white crust.

-

Incompatibilities:

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 226836, 2-(Dimethylamino)butan-1-ol (Homolog Reference). Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: 2-amino-1-butanol (Precursor Safety Data). Retrieved from [Link]

-

Organic Syntheses. One-Pot Preparation of Cyclic Amines from Amino Alcohols. Org.[1] Synth. 2014, 91, 32-48. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis of 2-(Diethylamino)butan-1-ol via Direct Reductive Amination

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Introduction & Strategic Overview

2-(Diethylamino)butan-1-ol is a highly versatile vicinal amino alcohol. It serves as a critical chelating agent, a building block for specialized surfactants, and a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals[1].

While there are multiple synthetic routes to access this scaffold—such as the reductive amination of 1-hydroxybutan-2-one with diethylamine—the most scalable, cost-effective, and robust approach is the double reductive alkylation of 2-aminobutan-1-ol using acetaldehyde . This Application Note details the mechanistic rationale, optimization parameters, and a self-validating experimental protocol for achieving high-yielding N,N-diethylation using Sodium Triacetoxyborohydride (STAB,

Mechanistic Insights & Reaction Design

As a Senior Application Scientist, I strongly advocate for STAB over other hydride sources (like

-

Chemoselectivity of STAB: STAB is a mild reducing agent that selectively reduces imines and iminium ions over aldehydes and ketones. This is crucial when using excess acetaldehyde, as it prevents the competitive reduction of the aldehyde into ethanol, which would disrupt the reaction stoichiometry[3].

-

Role of Acetic Acid (AcOH): The addition of 1–2 equivalents of glacial acetic acid acts as a critical proton shuttle. It catalyzes the dehydration of the transient hemiaminal intermediate into the electrophilic iminium ion without decomposing the borohydride complex[3].

-

Volatility Mitigation: Acetaldehyde has a boiling point of ~20.2 °C. To prevent evaporative loss before the condensation occurs, the reaction architecture mandates a strictly temperature-controlled addition at 0 °C and the use of a sealed or reflux-chilled system.

Reaction Pathway

Caption: Reaction mechanism for the double reductive amination of 2-aminobutan-1-ol.

Quantitative Data & Optimization Matrix

To achieve complete double alkylation without leaving mono-ethylated intermediates, the stoichiometry of the aldehyde and the hydride must be carefully balanced. The table below summarizes the optimization data driving our protocol choices.

| Entry | Acetaldehyde (eq) | STAB (eq) | AcOH (eq) | Temp Profile (°C) | Conversion (%) | Mono-ethyl (%) | Di-ethyl (%) |

| 1 | 2.0 | 2.5 | 0 | 25 (Constant) | 85 | 30 | 55 |

| 2 | 2.2 | 2.5 | 1.0 | 0 | 95 | 15 | 80 |

| 3 | 2.5 | 3.0 | 2.0 | 0 | >99 | <1 | 98 |

| 4 | 3.0 | 3.5 | 2.0 | 0 | >99 | ND | 97 |

Note: Entry 3 represents the optimal stoichiometric balance. 2.5 equivalents of acetaldehyde account for minor evaporative losses, while 3.0 equivalents of STAB ensure complete reduction of both the imine and iminium species.

Experimental Protocol

This protocol is designed as a self-validating system . The inclusion of an acid-base extraction ensures that only the basic tertiary amine is isolated, actively filtering out neutral boron by-products and unreacted starting materials[4].

Reagents & Materials (100 mmol Scale)

-

2-Aminobutan-1-ol: 8.91 g (100 mmol, 1.0 eq)[1]

-

Acetaldehyde: 11.0 g (250 mmol, 2.5 eq)

-

Sodium Triacetoxyborohydride (STAB): 63.6 g (300 mmol, 3.0 eq)[2]

-

Glacial Acetic Acid: 11.4 mL (200 mmol, 2.0 eq)

-

1,2-Dichloroethane (DCE): 300 mL (Reaction Solvent)

Step-by-Step Methodology

-

System Preparation: Equip a 1 L three-neck round-bottom flask with a PTFE-coated magnetic stir bar, an internal temperature probe, an argon inlet, and a reflux condenser chilled with recirculating coolant (-5 °C).

-

Substrate Dissolution: Dissolve 2-aminobutan-1-ol (8.91 g) in anhydrous DCE (300 mL). Add glacial acetic acid (11.4 mL) and stir for 10 minutes at room temperature to form the acetate salt.

-

Aldehyde Addition: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Slowly add acetaldehyde (11.0 g) via a pre-cooled syringe over 15 minutes.

-

Causality: Chilling the system prevents the highly volatile acetaldehyde from flashing off, ensuring the stoichiometry required for double alkylation remains intact.

-

-

Reductant Addition: Add STAB (63.6 g) portion-wise over 30 to 45 minutes, strictly maintaining the internal temperature below 10 °C.

-

Causality: The reduction is exothermic. Portion-wise addition prevents thermal spikes that could degrade the borohydride or boil off the aldehyde[2].

-

-

Maturation: Remove the ice bath. Allow the reaction to warm to ambient temperature (20–25 °C) and stir vigorously for 12–16 hours under argon.

-

In-Process Control (IPC): Withdraw a 50 µL aliquot, quench with saturated

, extract with ethyl acetate, and analyze via TLC (Ninhydrin stain) or GC-MS. The primary amine and mono-ethyl intermediate should be completely consumed. -

Quenching: Cool the reaction mixture back to 0 °C. Carefully quench by adding saturated aqueous

(250 mL) dropwise.-

Self-Validation: The cessation of hydrogen gas evolution (bubbling) physically validates that all excess hydride has been safely destroyed.

-

-

Acid-Base Purification:

-

Separate the organic DCE layer. Extract the aqueous layer with dichloromethane (2 × 100 mL) and combine the organics.

-

Extract the combined organic layers with 1M HCl (2 × 150 mL). Logic: The target 2-(diethylamino)butan-1-ol protonates and migrates to the aqueous layer, leaving neutral impurities behind.

-

Wash the acidic aqueous layer once with DCE (50 mL) to remove trace lipophilic impurities.

-

Basify the aqueous layer with 2M NaOH until pH > 12. Extract the free base with ethyl acetate (3 × 150 mL).

-

-

Isolation: Wash the combined ethyl acetate layers with brine (100 mL), dry over anhydrous

, filter, and concentrate under reduced pressure to yield the pure 2-(diethylamino)butan-1-ol as a pale yellow oil.

Experimental Workflow

Caption: Step-by-step experimental workflow for synthesizing 2-(Diethylamino)butan-1-ol.

References

-

DL-2-Amino-1-butanol Properties and Applications Source: LookChem URL:[Link]

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

-

Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride Source: ACS Omega URL:[Link]

Sources

Purification of 2-(Diethylamino)butan-1-ol by distillation and crystallization

This Application Note and Protocol details the purification of 2-(Diethylamino)butan-1-ol (CAS: 35265-27-3), a critical amino-alcohol intermediate often used in the synthesis of pharmaceutical agents (e.g., antitubercular drugs like Ethambutol analogs) and fine chemicals.

Abstract

High-purity 2-(Diethylamino)butan-1-ol is required for consistent downstream synthesis. Commercial crude sources often contain impurities such as unreacted 2-aminobutan-1-ol, diethylamine, and thermal degradation products (N-oxides). This guide delineates a dual-phase purification strategy: Fractional Vacuum Distillation (for the free base) followed by Reactive Crystallization (as the hydrochloride salt). This orthogonal approach ensures the removal of both volatile organics and isomeric/structural impurities.

Chemical Profile & Safety

| Property | Value / Description |

| Compound | 2-(Diethylamino)butan-1-ol |

| Molecular Formula | C₈H₁₉NO |

| Molecular Weight | 145.24 g/mol |

| Physical State | Viscous, colorless to pale yellow liquid (Free Base) |

| Boiling Point (Est.) | ~85–90 °C at 10 mmHg (Atmospheric ~180–190 °C) |

| Solubility | Miscible with ethanol, ether, chloroform.[1] Sparingly soluble in water (pH dependent). |

| Key Hazards | Corrosive (Skin/Eye), Irritant (Respiratory). Hygroscopic. |

Safety Pre-requisites:

-

PPE: Nitrile gloves, chemical splash goggles, and face shield.

-

Ventilation: All operations must be performed in a certified fume hood.

-

Inert Gas: Amino alcohols are susceptible to oxidation (yellowing) and CO₂ absorption (carbamate formation). Maintain a Nitrogen (

) or Argon atmosphere.

Pre-Purification Analysis

Before initiating purification, analyze the crude mixture via GC-MS or TLC (Solvent: MeOH:DCM 1:9 + 1%

-

Low-Boiling Impurities: Diethylamine, Ethanol (solvents).

-

High-Boiling Impurities: Bis-alkylated byproducts, oxidation products.

Phase I: Fractional Vacuum Distillation (Free Base)

Objective: To remove non-volatile residues and low-boiling solvents from the crude liquid.

Equipment Setup

-

Short-path distillation head (Vigreux column recommended for higher purity).

-

Vacuum pump capable of <5 mmHg.

-

Oil bath with digital temperature control.

-

Cold trap (Dry ice/Acetone) to protect the pump.

Protocol

-

Charge: Load the crude 2-(Diethylamino)butan-1-ol into a round-bottom flask (max 60% volume). Add a magnetic stir bar.

-

Inertion: Flush the system with

for 5 minutes, then seal. -

Vacuum: Slowly apply vacuum. Target pressure: 1–5 mmHg .

-

Note: Monitor for "bumping" due to residual solvents.

-

-

Heating: Gradually increase oil bath temperature.

-

Fraction 1 (F1): Collect distillate up to 50°C (vapor temp). This contains diethylamine and water.[2] Discard.

-

Fraction 2 (Main Cut): Collect the steady fraction boiling at 82–88°C (at ~3 mmHg) . The liquid should be clear and colorless.[3][4]

-

Residue: Stop when vapor temperature drops or pot residue darkens significantly.

-

-

Storage: Store the Main Cut under

at 4°C if not proceeding immediately.

Phase II: Reactive Crystallization (Hydrochloride Salt)

Objective: To achieve >99.5% purity by rejecting structural isomers and trace impurities that co-distilled.

Since the free base is a liquid, we convert it to the solid Hydrochloride salt for crystallization.

Reagents

-

Solvent A: Anhydrous Isopropanol (IPA) or Ethanol (solvent).

-

Solvent B: Diethyl Ether or Ethyl Acetate (anti-solvent).

-

Acid Source: HCl gas (generated in situ) or 4M HCl in Dioxane. Avoid aqueous HCl to prevent difficult drying.

Protocol

-

Dissolution: Dissolve the distilled free base (from Phase I) in 5 volumes of anhydrous IPA. Cool to 0–5°C in an ice bath.

-

Salt Formation:

-

Crystallization:

-

If no solid forms, slowly add Solvent B (Ethyl Acetate) until slight turbidity persists.

-

Heat gently to redissolve (reflux), then allow to cool slowly to room temperature, then to 4°C overnight.

-

-

Filtration: Filter the white crystalline solid under vacuum (Buchner funnel).

-

Washing: Wash the cake 2x with cold Ethyl Acetate/IPA (9:1 mixture).

-

Drying: Dry in a vacuum oven at 45°C for 12 hours.

-

Product: 2-(Diethylamino)butan-1-ol Hydrochloride.

-

Recovery of Free Base (Optional)

If the application requires the free base:

-

Dissolve the salt in minimal water.[5]

-

Adjust pH to >12 with 50% NaOH.

-

Extract 3x with Dichloromethane (DCM).

-

Dry organics over

, filter, and rotary evaporate.

Process Visualization (Workflow)

Caption: Workflow for the purification of 2-(Diethylamino)butan-1-ol via distillation and salt crystallization.

Quality Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Yellow Distillate | Oxidation during distillation. | Ensure tight vacuum seals; pre-flush with Argon. Add trace |

| No Crystals Forming | Too much solvent or water present. | Evaporate solvent to 50% volume. Add more anti-solvent (Ether). Ensure HCl source was anhydrous. |

| Low Yield (Salt) | Product solubility too high in alcohol. | Increase ratio of Ethyl Acetate/Ether. Cool to -20°C. |

Validation Parameters:

-

¹H NMR (CDCl₃): Check for distinct ethyl triplets/quartets and the absence of isomeric impurity peaks.

-

GC Purity: >99.5% Area under curve.

-

Water Content (Karl Fischer): <0.5% (Critical for subsequent coupling reactions).

References

-

PubChem. (2025).[7][8] 2-(Dimethylamino)butan-1-ol Compound Summary. National Library of Medicine. Available at: [Link] (Analogous compound properties).

- Wilkinson, R. G., & Shephard, R. G. (1965). Novel 2,2'-(Ethylenediimino)-Di-1-Butanols. U.S. Patent No. 3,176,040. Washington, DC: U.S. Patent and Trademark Office.

- Sigma-Aldrich. (2025). Purification of Laboratory Chemicals - Amino Alcohols. Technical Library.

Sources

- 1. Plutonium(IV) nitrate - Wikipedia [en.wikipedia.org]

- 2. Method of preparing 2-(N, N- dimethylamino)-2 phenyl butanol - Eureka | Patsnap [eureka.patsnap.com]

- 3. 1-Butanol - Wikipedia [en.wikipedia.org]

- 4. study.com [study.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. WO2016067182A2 - Process for the preparation of amino alcohol derivatives or salts thereof - Google Patents [patents.google.com]

- 7. Plutonium trifluoride | F3Pu | CID 139624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-(Dimethylamino)butan-1-ol | C6H15NO | CID 226836 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: 2-(Diethylamino)butan-1-ol in Pharmaceutical Synthesis and Drug Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

2-(Diethylamino)butan-1-ol (DEAB) is a highly versatile, bifunctional aliphatic amino alcohol utilized as a strategic building block in medicinal chemistry. Featuring both a primary hydroxyl group and a sterically hindered tertiary amine, DEAB is primarily employed to append basic, lipophilic side chains onto active pharmaceutical ingredients (APIs). This Application Note details the mechanistic rationale, physicochemical properties, and field-validated protocols for utilizing DEAB in the synthesis of basic ethers and esters.

Mechanistic Rationale: The Role of the Diethylaminobutyl Moiety

Expertise & Experience in Drug Design

The incorporation of a dialkylamino alcohol like DEAB into a drug scaffold is a deliberate structural modification aimed at optimizing pharmacokinetics and target engagement. It serves three distinct pharmacological purposes:

-

pKa Tuning and Aqueous Solubility: The tertiary amine of DEAB possesses a predicted pKa of approximately 9.5 to 10.5. At physiological pH (7.4), this nitrogen is predominantly protonated, forming a water-soluble cation. This is critical for formulating lipophilic drugs as hydrochloride salts, drastically improving bioavailability and dissolution rates.

-

Target Binding via Salt Bridges: The protonated nitrogen frequently acts as a hydrogen bond donor or participates in ionic interactions (salt bridges) with acidic residues (e.g., aspartate or glutamate) within the binding pockets of target proteins. Such basic side chains are crucial in the development of targeted therapies, including highly selective small-molecule kinase inhibitors[1].

-

Steric Shielding: Compared to unbranched or dimethylamino analogs, the ethyl groups on the nitrogen and the ethyl branch on the carbon backbone provide significant steric bulk. When DEAB is converted into an ester (e.g., in local anesthetic analogs), this steric hindrance protects the adjacent carbonyl group from rapid enzymatic hydrolysis by plasma esterases, thereby prolonging the drug's half-life.

Physicochemical Profile

To ensure reproducibility in synthetic workflows, the physical parameters of the intermediate must be strictly controlled. DEAB is synthesized via the N,N-diethylation of 2[2], a well-documented intermediate used in the synthesis of various organic compounds and pharmaceuticals[3].

| Property | Specification / Value |

| Chemical Name | 2-(Diethylamino)butan-1-ol |

| CAS Registry Number | |

| Molecular Formula | C8H19NO |

| Molecular Weight | 145.24 g/mol |

| Appearance | Clear, colorless to pale yellow liquid |

| Boiling Point | ~179-183 °C (based on precursor analogs)[2] |

| Density | ~0.944 g/mL at 20 °C[2] |

| Solubility | Miscible in water, ethanol, and dichloromethane |

Experimental Protocols: Self-Validating Synthetic Workflows

Trustworthiness & System Validation

The following protocols are designed as "self-validating systems." By exploiting the inherent basicity of the tertiary amine introduced by DEAB, we integrate an acid-base extraction directly into the workup. This ensures that only the desired covalently linked product is isolated, effectively self-purifying the reaction mixture without the immediate need for column chromatography.

Protocol A: Synthesis of Basic Ethers via O-Alkylation (Williamson-type)

Objective: To append the 2-(diethylamino)butoxy side chain to an aryl or heteroaryl halide via Nucleophilic Aromatic Substitution (SNAr).

Materials:

-

2-(Diethylamino)butan-1-ol (1.2 eq)

-

Aryl fluoride/chloride (1.0 eq)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

-

Activation: Suspend NaH in anhydrous DMF under an inert argon atmosphere at 0 °C.

-

Deprotonation: Dissolve DEAB in anhydrous DMF and add dropwise to the NaH suspension.

-

Causality: The primary alcohol is deprotonated to form a highly nucleophilic alkoxide. The evolution of H₂ gas serves as a visual confirmation of the activation. Stir for 30 minutes.

-

-

Coupling: Add the aryl halide dropwise. Warm the reaction to room temperature, then heat to 80 °C for 4-6 hours.

-

Quenching: Cool to 0 °C and carefully quench with ice water to destroy unreacted NaH.

-

Self-Validating Isolation (Acid-Base Extraction):

-

Extract the aqueous mixture with Ethyl Acetate (EtOAc) to remove mineral oil and unreacted aryl halide.

-

Crucial Step: Acidify the aqueous layer to pH 2 using 1M HCl. The desired basic ether product becomes protonated and remains in the aqueous layer, while neutral impurities partition into the organic layer. Discard the organic layer.

-

Basify the aqueous layer to pH 10 using 2M NaOH. The product deprotonates, becoming lipophilic.

-

Extract with Dichloromethane (DCM). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure basic ether.

-

Protocol B: Synthesis of Basic Esters

Objective: To synthesize ester-linked prodrugs or local anesthetic analogs.

Step-by-Step Methodology:

-

Reaction Setup: Dissolve DEAB (1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM at 0 °C.

-

Acylation: Add the desired acyl chloride (1.1 eq) dropwise.

-

Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct. This prevents the premature protonation of DEAB's tertiary amine, which would otherwise form an insoluble hydrochloride salt and halt the nucleophilic attack.

-

-

Stirring: Allow the reaction to warm to room temperature and stir for 2 hours until completion (monitor via TLC/HPLC).

-

Workup: Wash the DCM layer with saturated aqueous NaHCO₃ to remove excess acid, followed by brine. Dry and concentrate to obtain the basic ester.

Process Visualizations

Synthetic workflow for O-alkylation using DEAB, highlighting the self-purifying extraction.

Pharmacological rationale for incorporating the diethylamino moiety into drug scaffolds.

References

-

Title: Cas 96-20-8, 2-AMINO-1-BUTANOL - LookChem Source: lookchem.com URL: [Link]

-

Title: Cas 13054-87-0, DL-2-Amino-1-butanol - LookChem Source: lookchem.com URL: [Link]

-

Title: NITROGENOUS HETEROCYCLIC COMPOUND, PREPARATION METHOD, INTERMEDIATE, COMPOSITION AND USE Source: lookchem.com URL: [Link]

Sources

Application Notes and Protocols for the N-Alkylation of 2-Aminobutan-1-ol

Abstract

This document provides a comprehensive guide for the N-alkylation of 2-aminobutan-1-ol, a critical chiral building block in pharmaceutical and fine chemical synthesis.[1][2] We will explore various synthetic strategies, with a primary focus on reductive amination, a highly efficient and widely applicable method. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols, mechanistic insights, and practical considerations for successful synthesis, purification, and characterization of N-alkylated 2-aminobutan-1-ol derivatives.

Introduction: The Significance of N-Alkylated 2-Aminobutan-1-ol Derivatives

2-Aminobutan-1-ol is a chiral amino alcohol that serves as a valuable synthon in the preparation of a diverse range of biologically active molecules.[1][2] Its N-alkylated derivatives are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[3][4] For instance, specific N-alkylated derivatives of (S)-2-aminobutan-1-ol are precursors to the antitubercular drug Ethambutol.[5] The ability to selectively introduce various alkyl groups onto the nitrogen atom allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, basicity, and biological activity.

Synthetic Strategies for N-Alkylation

Several methods exist for the N-alkylation of primary amines like 2-aminobutan-1-ol. The most common and versatile approaches include:

-

Reductive Amination: This is arguably the most prevalent and efficient method for N-alkylation.[6][7] It involves the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine, which is then reduced in situ to the corresponding amine.[6][8] This "one-pot" procedure is highly favored for its simplicity and the use of mild reaction conditions.[6]

-

Direct Alkylation with Alkyl Halides: This traditional method involves the nucleophilic substitution of an alkyl halide by the amine.[3][9] While straightforward, it can suffer from drawbacks such as overalkylation (formation of tertiary amines and quaternary ammonium salts) and the use of potentially toxic alkylating agents.[4]

-